Chloroendic anhydride

Description

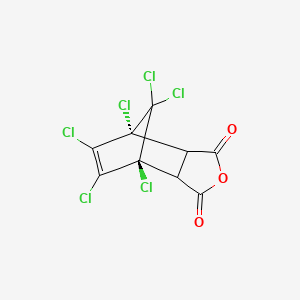

Chloroendic anhydride (CAS: 115-27-5) is a hexachlorinated bicyclic anhydride with the molecular formula C₉H₂Cl₆O₃ and a molecular weight of 370.828 g/mol . Its IUPAC name is 4,7-methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-, and it is structurally characterized by a bicyclo[2.2.1]hept-5-ene framework substituted with six chlorine atoms and two carbonyl groups . This compound is also known as HET anhydride (Hexachloroendomethylenetetrahydrophthalic Anhydride) and is used as a flame retardant in epoxy resins and polyesters due to its high chlorine content (57.4% by weight) .

This compound is formed during the composting of endosulfan-containing vegetable waste via dehydration reactions, indicating its role as a degradation byproduct in environmental processes .

Properties

IUPAC Name |

(1S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2Cl6O3/c10-3-4(11)8(13)2-1(5(16)18-6(2)17)7(3,12)9(8,14)15/h1-2H/t1?,2?,7-,8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBJFXNAEMSXGL-SBUZQEQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C12C(C(=O)OC1=O)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2Cl6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reactant Specifications

Reaction Conditions

Post-Reaction Processing

-

Drying : Reaction mixture is spread into shallow trays and heated under vacuum (subatmospheric pressure) to remove residual HCCPD and solvent.

-

Solidification : Cooled to ambient temperature, forming a solid cake.

-

Size reduction : Ground into a fine powder (median particle size <10 µm).

Table 1: Solvent-Free Process Parameters

| Parameter | Value/Description |

|---|---|

| HCCPD purity | ≥99.9% |

| Maleic anhydride excess | 2–5 mol% |

| Reaction temperature | 140°C–160°C |

| Drying pressure | 50–100 mmHg |

| Final product purity | ≥97% chlorendic anhydride |

Solvent-Assisted Synthesis and Hydrolysis Considerations

While solvent-free methods dominate modern production, early processes utilized chlorinated benzenes (e.g., monochlorobenzene) to facilitate mixing and heat transfer. However, these methods required energy-intensive solvent recovery steps. Post-reaction hydrolysis is a critical concern, as chlorendic anhydride readily converts to chlorendic acid in aqueous environments. Industrial protocols thus emphasize anhydrous conditions during synthesis and storage.

Chinese Patent CN103087014A: Optimized Catalytic Approach

The CN103087014A method introduces a catalytic system to enhance reaction kinetics and yield:

-

Catalyst : Lewis acids (e.g., FeCl₃) at 0.1–1 wt%.

-

Temperature : 120°C–150°C, reducing energy input.

-

Yield improvement : 95–98% vs. 85–90% in non-catalytic routes.

This approach reduces reaction time to 8–12 hours, though catalyst removal adds a purification step.

Purity and Impurity Profile

Commercial chlorendic anhydride typically contains:

Advanced analytical methods, including gas chromatography-mass spectrometry (GC-MS), ensure compliance with safety standards.

Comparative Analysis of Production Methods

Table 2: Method Comparison

Chemical Reactions Analysis

Hydrolysis to Chlorendic Acid

Chlorendic anhydride undergoes rapid hydrolysis in the presence of water, forming chlorendic acid (C₉H₄Cl₆O₄). This reaction is instantaneous under ambient conditions due to the electrophilic nature of the anhydride carbonyl groups .

Reaction:

Key Properties:

-

Kinetics: Hydrolysis occurs within seconds in aqueous environments .

-

Environmental Impact: Releases chlorendic acid, which exhibits moderate water solubility (0.499 g/L) .

-

Reversibility: Chlorendic acid can revert to the anhydride upon heating (>209°C) .

Mechanism:

-

Nucleophilic attack by water on the carbonyl carbon.

Thermal Decomposition

At elevated temperatures, chlorendic anhydride decomposes into maleic anhydride (C₄H₂O₃) and hexachlorocyclopentadiene (C₅Cl₆) .

Reaction:

Thermochemical Data:

| Parameter | Value | Method | Reference |

|---|---|---|---|

| ΔH° (Enthalpy) | 315 kJ/mol | Ionization |

Implications:

-

This retro-Diels-Alder reaction is endothermic, requiring significant energy input.

-

Hexachlorocyclopentadiene is a volatile chlorinated hydrocarbon, contributing to flame retardancy by releasing chlorine radicals that quench combustion .

Reactivity with Nucleophiles (Theoretical Pathways)

While specific studies on chlorendic anhydride’s reactions with alcohols or amines are scarce, general acid anhydride chemistry predicts:

Esterification:

Amidation:

Stability and Environmental Behavior

-

Ambient Stability: Non-reactive under normal storage conditions (20–25°C) .

-

Photodegradation: Reacts with sunlight to accelerate hydrolysis .

-

Ecotoxicity: Hydrolysis product (chlorendic acid) is persistent in aquatic systems, with a log Kow of -1.59, indicating low bioaccumulation potential .

Toxicological Byproducts

Scientific Research Applications

Industrial Applications

-

Flame Retardants :

- Polyester Resins : Chloroendic anhydride is primarily used in the production of unsaturated polyester resins. These resins are widely applied in electrical systems, engineering plastics, and paints. In Europe, about 80% of chlorendic acid produced is utilized in flame-retardant composites for building materials .

- Textiles : It is also employed in the textile industry to enhance the flame resistance of wool fabrics through finishing treatments .

- Corrosion Resistance :

- Paints and Coatings :

Case Study 1: Flame Retardant Efficacy

A study evaluated the effectiveness of this compound in polyester resin formulations. The results indicated that incorporating this anhydride significantly improved the flame resistance of the final product compared to formulations without it. This study underscores its importance in safety applications within construction materials.

Case Study 2: Occupational Exposure

Research has highlighted occupational asthma cases among workers exposed to this compound during welding processes. Monitoring air quality revealed concentrations ranging from <2 to 44 µg/m³, suggesting that even low-level exposure can lead to respiratory issues . This emphasizes the need for protective measures in environments where this compound is used.

Environmental Impact

This compound poses potential environmental risks due to its properties as a skin irritant and respiratory sensitizer . Its degradation products can contribute to pollution if not managed properly during industrial processes.

Summary Table of Applications

| Application Area | Specific Use | Percentage Usage (Approx.) |

|---|---|---|

| Flame Retardants | Polyester Resins | 80% (Europe) |

| Corrosion Resistance | Chemical Process Equipment | 70-80% (USA) |

| Textile Industry | Flame-retardant Treatment for Wool Fabrics | Variable |

| Paints and Coatings | Reactive Flame Retardants | Variable |

Mechanism of Action

The mechanism of action of chloroendic anhydride involves its ability to form stable, flame-retardant polymers . When incorporated into resins, it enhances their thermal stability and resistance to combustion . The compound’s chlorinated structure contributes to its effectiveness as a flame retardant by promoting the formation of a char layer that inhibits the spread of flames . Additionally, this compound can undergo nucleophilic attack on its carbonyl groups, leading to the formation of various derivatives .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Chloroendic anhydride is distinguished from other anhydrides by its bicyclic framework and high chlorine content. Below is a comparative analysis with maleic anhydride, phthalic anhydride, and dimethylmaleic anhydride:

Key Observations :

- This compound’s high chlorine content and bicyclic structure make it thermally stable and less reactive in nucleophilic reactions compared to maleic or phthalic anhydrides, which are more electrophilic due to their planar, electron-deficient rings .

- Unlike phthalic anhydride (an aromatic compound), this compound lacks conjugation across its bicyclic system, reducing its resonance stabilization .

Reactivity and Functional Comparisons

Research Findings and Data

Antifungal Activity Comparison

| Compound | EC₅₀ (mM) | MIC (mM) | Target Organism |

|---|---|---|---|

| 2,3-Dimethylmaleic Anhydride | 0.31 | 1.11 | Sclerotinia sclerotiorum |

| Diphenylmaleic Anhydride | 0.15 | 0.56 | Sclerotinia sclerotiorum |

| Dimethyl Maleate | 3.99 | 9.58 | Sclerotinia sclerotiorum |

| This compound | Not reported | Not reported | Not reported |

Thermochemical Properties

- Nitrophthalic Anhydrides: 3-Nitrophthalic anhydride exhibits a theoretical vs. experimental enthalpy of formation difference of -9.7 kJ·mol⁻¹, while 4-nitrophthalic anhydride shows a smaller discrepancy (-2.6 kJ·mol⁻¹) . This compound’s thermochemical data is lacking, but its high chlorine content likely increases its thermal stability compared to non-halogenated analogs.

Biological Activity

Chlorendic anhydride, a chlorinated cyclic anhydride, is primarily utilized in the production of flame-retardant materials and has been studied for its biological activity. This article synthesizes findings from various studies to elucidate its biological effects, toxicity, and potential health risks.

Chlorendic anhydride is derived from chlorendic acid, with the chemical formula . It is used extensively as a curing agent in polyester resins and epoxy systems, particularly in applications requiring enhanced flame resistance. The compound's reactivity and ability to bond covalently to polymer matrices reduce its environmental leaching, although it can still be released under specific conditions such as hydrolysis .

Acute Toxicity

Chlorendic anhydride exhibits significant irritant properties. Studies indicate it is a skin irritant and can cause severe eye and respiratory irritation in laboratory animals, particularly rabbits . In dermal exposure studies on guinea pigs, it was identified as a skin sensitizer, while no such effect was noted for chlorendic acid .

Chronic Toxicity and Carcinogenicity

Long-term exposure studies have provided insights into the chronic effects of chlorendic anhydride. A 90-day feeding study on rats revealed a No Observed Effect Level (NOEL) of 125 mg/kg body weight per day . Additionally, evidence suggests that chlorendic acid has carcinogenic potential, with studies showing increased incidences of liver tumors in treated rats and mice . The carcinogenic effects are attributed to the compound's ability to induce cellular changes leading to tumor formation.

Mutagenicity Studies

Research into the mutagenic potential of chlorendic anhydride has yielded mixed results. In tests using Salmonella typhimurium and other assays, no mutagenic effects were observed at doses up to 7500 µg/plate . However, significant unscheduled DNA synthesis was noted in human WI-38 cells, indicating potential genotoxicity under certain conditions .

Case Studies and Occupational Exposure

Occupational exposure to chlorendic anhydride has been documented in welding environments where it is released as a fume. Reports indicate that workers exposed to chlorendic anhydride can develop occupational asthma and other respiratory issues . These findings emphasize the need for stringent safety measures in industries utilizing this compound.

Environmental Impact

Chlorendic anhydride's environmental persistence is notable; its half-life in soil ranges from 140 to 280 days. It has been shown to exert toxic effects on aquatic organisms at concentrations around 250 mg/liter . The environmental release during manufacturing processes or degradation of products containing chlorendic anhydride poses risks to ecosystems.

Summary of Key Findings

Q & A

Q. Q1. What are the optimal synthetic pathways for Chloroendic anhydride, and how can experimental variables (e.g., temperature, molar ratios) be systematically optimized?

Methodological Answer:

- Step 1: Start with precursor selection (e.g., acid chlorides or anhydrides) and compare reaction efficiency using kinetic studies .

- Step 2: Employ factorial design to test variables like temperature (e.g., 60–120°C), molar ratios (1:1 to 1:3), and catalysts. Use tools like ACDlabs for predictive modeling of reaction outcomes .

- Step 3: Validate reproducibility by repeating experiments under controlled conditions and cross-referencing with primary literature protocols .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound derivatives?

Methodological Answer:

- Step 1: Use FT-IR and NMR to confirm functional groups (e.g., anhydride peaks at ~1800 cm⁻¹ in IR) and structural consistency .

- Step 2: Perform HPLC or GC-MS to assess purity, ensuring baseline separation of impurities.

- Step 3: Cross-validate results with elemental analysis and X-ray crystallography (if crystalline derivatives are synthesized) .

Advanced Research Questions

Q. Q3. How should researchers address contradictions in reported adsorption capacities of this compound-based materials (e.g., discrepancies in metal ion adsorption data)?

Methodological Answer:

- Step 1: Conduct a meta-analysis of existing studies, comparing variables like pH, temperature, and substrate preparation (e.g., cellulose modification methods in ).

- Step 2: Replicate conflicting experiments under standardized conditions, documenting deviations (e.g., EDTA titration protocols for Ca²⁺ adsorption ).

- Step 3: Apply statistical tools (ANOVA, t-tests) to identify significant outliers and propose mechanistic explanations (e.g., surface functionalization differences) .

Q. Q4. What strategies can mitigate experimental artifacts when studying this compound’s reactivity in solvent-free systems?

Methodological Answer:

- Step 1: Design control experiments to isolate side reactions (e.g., hydrolysis vs. acetylation) using inert atmospheres or moisture-free setups .

- Step 2: Monitor reaction progress in real-time via in-situ techniques like Raman spectroscopy.

- Step 3: Validate results with isotopic labeling (e.g., deuterated solvents) to trace reaction pathways .

Q. Q5. How can computational models enhance the prediction of this compound’s environmental behavior (e.g., degradation pathways or ecotoxicity)?

Methodological Answer:

- Step 1: Use density functional theory (DFT) to simulate hydrolysis or photodegradation pathways, identifying reactive intermediates .

- Step 2: Integrate experimental data (e.g., LC-MS fragmentation patterns) to refine computational parameters.

- Step 3: Validate predictions with microcosm studies, measuring half-lives in soil/water systems under varying pH and UV exposure .

Methodological Frameworks

Q. Table 1: Key Parameters for Reproducible Synthesis

| Variable | Optimal Range | Measurement Tool | Reference |

|---|---|---|---|

| Molar Ratio | 1:1.5–1:2.5 | ACDlabs Software | |

| Temperature | 80–100°C | Calibrated Reactors | |

| Catalyst Load | 0.5–2.0 wt% | Gravimetric Analysis |

Q. Table 2: Common Artifacts in Solvent-Free Reactions

| Artifact | Mitigation Strategy | Validation Method |

|---|---|---|

| Hydrolysis | Anhydrous MgSO₄ | Karl Fischer Titration |

| Oligomerization | Short Reaction Times | GPC Analysis |

| Thermal Degradation | Controlled Heating Rates | TGA-DSC |

Research Gaps and Future Directions

- Limitations: Current studies lack standardized protocols for cross-laboratory reproducibility, particularly in adsorption capacity measurements .

- Unresolved Questions:

- Mechanistic role of this compound in multi-component catalytic systems.

- Long-term stability of derivatives under environmental stressors (e.g., UV, microbial activity).

- Recommendations:

- Adopt open-access data repositories for sharing raw experimental datasets .

- Collaborate across disciplines (e.g., computational chemistry and environmental science) to address scalability and ecological impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.